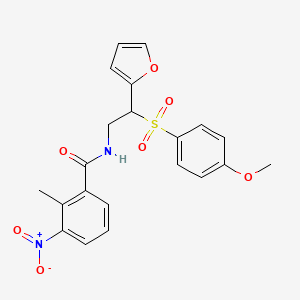
N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each tailored to introduce specific functional groups or structural features. In the case of the compound 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, the synthesis process was achieved through acylation and catalytic hydrogenation of 3-(2-hydroxyethyl)sulfonylaniline with 4-nitrobenzoyl chloride. The reaction yielded high conversion rates, with the acylation and hydrogenation steps yielding 90.3% and 95.6%, respectively, leading to an overall yield of 86.3%. The catalytic hydrogenation was optimized using Raney Nickel as a catalyst under specific conditions, including a solvent of methanol, a catalyst amount of 30%, and a reaction temperature between 50-60°C .
Molecular Structure Analysis
The molecular and solid-state structure of organic compounds can be elucidated using various spectroscopic and crystallographic techniques. For instance, the compound 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one was characterized by FT-IR, 1H, and 13C NMR spectroscopy. X-ray powder diffraction (XRPD) revealed that the compound crystallizes in a triclinic space group with specific cell parameters. Additionally, density functional theory (DFT) calculations were performed to complement the experimental findings and provide insights into the electronic structure of the molecule .
Chemical Reactions Analysis
The design of molecules with specific biological activities often requires the incorporation of functional groups known to interact with biological targets. In a study focused on creating dual inhibitors of inflammation and tuberculosis, a series of derivatives containing oxadiazole and nitrofuran groups were synthesized. These functional groups were found to be critical in the inhibition of enzymes such as COX1, COX2, 5-LOs, and InhA, as revealed by molecular docking studies. The interactions with key amino acid residues were predominantly hydrogen bonds, which are essential for the inhibitory activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure and the nature of their intermolecular interactions. Hirshfeld surface analysis and fingerprint plots can provide detailed information about these interactions, as demonstrated in the study of the 5-(5-nitro furan-2-ylmethylen) compound. Such analyses can reveal the contribution of different intermolecular forces to the solid-state packing of the molecules. Furthermore, the electrostatic potential map can indicate regions of the molecule that are likely to participate in hydrogen bonding, either as donors or acceptors .
Aplicaciones Científicas De Investigación
Bioactive Heterocyclic Compounds
Five-membered heterocycles like furan are pivotal in medicinal chemistry, especially in designing bioactive molecules. The furanyl or thienyl substituents significantly impact the medicinal properties of purine and pyrimidine nucleobases, nucleosides, and their analogs. Various derivatives containing heteroaromatic rings, not fused to other systems, show optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian activities. The structure-activity relationship studies highlight the importance of bioisosteric replacement and the impact of heteroaryl substituents in drug design (Ostrowski, 2022).
Biomass Conversion and Polymer Production
HMF (5-Hydroxymethylfurfural) and its derivatives are central to converting plant biomass into valuable chemicals and fuels, highlighting the role of furan derivatives in sustainable chemistry. HMF is a versatile platform chemical that could soon replace non-renewable hydrocarbon sources to a significant extent. It serves as a precursor for monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, and pesticides. The review sheds light on the broad application spectrum of HMF and its derivatives like furandicarboxylic acid, indicating the potential of furan derivatives in various industrial and medicinal applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Arylmethylidenefuranones in Synthesis
Arylmethylidene derivatives of 3H-furan-2-ones, react with various nucleophilic agents, leading to a plethora of compounds like amides, pyrrolones, benzofurans, and phenanthrenes. The direction of these reactions depends on the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions. This showcases the utility of furan derivatives in synthesizing a wide range of cyclic and heterocyclic compounds, indicating their vast potential in medicinal chemistry and material science (Kamneva, Anis’kova, & Egorova, 2018).
Sulfonamide Drug Design
The sulfonamide moiety is present in various clinically used drugs, exemplifying the significance of compounds like N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-methyl-3-nitrobenzamide in drug design. Sulfonamides are integral in medicines like diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. The review discusses the novel classes of sulfonamides investigated, highlighting the continual need for novel sulfonamides in treating and diagnosing diseases, indicating the immense potential of these compounds in therapeutic applications (Carta, Scozzafava, & Supuran, 2012).
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-14-17(5-3-6-18(14)23(25)26)21(24)22-13-20(19-7-4-12-30-19)31(27,28)16-10-8-15(29-2)9-11-16/h3-12,20H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUQWOGMOJYUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

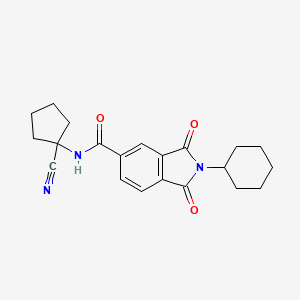


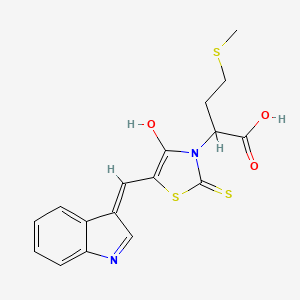






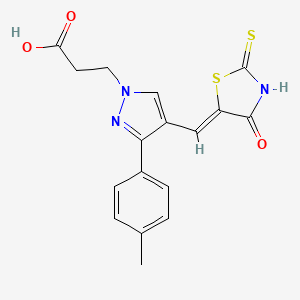
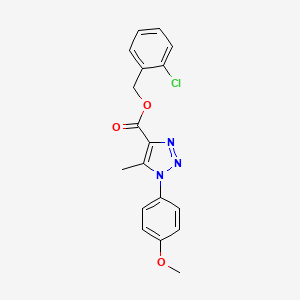
![4-Methoxy-1-methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2501778.png)
